molecular formula C12H18N2O3 B1290643 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide CAS No. 1011407-94-5

3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide

Cat. No.: B1290643
CAS No.: 1011407-94-5
M. Wt: 238.28 g/mol
InChI Key: XAZAMYBDLUVUJZ-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . This compound is characterized by its benzamide structure, which includes an amino group, diethyl groups, a hydroxy group, and a methoxy group attached to the benzene ring.

Preparation Methods

The synthesis of 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Alkylation: The amino group is alkylated with diethyl groups.

    Hydroxylation and Methoxylation: Hydroxy and methoxy groups are introduced to the benzene ring through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amino group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it distinct and valuable for various research and industrial applications.

Properties

IUPAC Name

3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-4-14(5-2)12(16)8-6-9(13)11(15)10(7-8)17-3/h6-7,15H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZAMYBDLUVUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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